N-cyclopentyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide N-cyclopentyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1021093-61-7
VCID: VC5276173
InChI: InChI=1S/C18H18FNO4/c19-13-7-5-12(6-8-13)10-23-17-11-24-16(9-15(17)21)18(22)20-14-3-1-2-4-14/h5-9,11,14H,1-4,10H2,(H,20,22)
SMILES: C1CCC(C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F
Molecular Formula: C18H18FNO4
Molecular Weight: 331.343

N-cyclopentyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

CAS No.: 1021093-61-7

Cat. No.: VC5276173

Molecular Formula: C18H18FNO4

Molecular Weight: 331.343

* For research use only. Not for human or veterinary use.

N-cyclopentyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide - 1021093-61-7

Specification

CAS No. 1021093-61-7
Molecular Formula C18H18FNO4
Molecular Weight 331.343
IUPAC Name N-cyclopentyl-5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carboxamide
Standard InChI InChI=1S/C18H18FNO4/c19-13-7-5-12(6-8-13)10-23-17-11-24-16(9-15(17)21)18(22)20-14-3-1-2-4-14/h5-9,11,14H,1-4,10H2,(H,20,22)
Standard InChI Key ONINRBKBYRDSHU-UHFFFAOYSA-N
SMILES C1CCC(C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F

Introduction

N-cyclopentyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound that belongs to the class of pyranone derivatives. This compound is characterized by its unique structural features, which include a cyclopentyl group, a fluorobenzyl ether linkage, and a pyran-2-carboxamide core. These structural components contribute to its potential biological activities and applications in scientific research, particularly in chemistry, biology, and medicine.

Synthesis and Chemical Reactions

The synthesis of N-cyclopentyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide typically involves several key steps, including the optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC) are commonly used to characterize the synthesized compound.

Synthesis Steps

  • Starting Materials: The synthesis begins with appropriate starting materials, which may include cyclopentylamine and a precursor to the pyranone ring.

  • Condensation Reaction: A condensation reaction is often used to form the amide bond.

  • Etherification: The fluorobenzyl ether linkage is introduced through an etherification reaction.

Chemical Reactions Table

Reaction TypeDescription
CondensationFormation of the amide bond
EtherificationIntroduction of the fluorobenzyl ether linkage
HydrolysisPotential reaction under acidic or basic conditions
Electrophilic Aromatic SubstitutionPossible reaction facilitated by specific catalysts

Biological Activities and Potential Applications

N-cyclopentyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is of interest due to its potential therapeutic applications. Compounds with similar structures have been explored as inhibitors of certain enzymes or receptors involved in disease processes, which could lead to therapeutic effects against conditions like cancer or viral infections.

Potential Applications Table

ApplicationDescription
Drug DevelopmentPotential use in treating cancer and infectious diseases
Pharmacological StudiesInteraction with biological targets for therapeutic effects
Medicinal ChemistryExploration of its biological activities for therapeutic applications

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